molecular formula C12H15NO4 B12725197 O17Tvp5clb CAS No. 1581248-22-7

O17Tvp5clb

Cat. No.: B12725197
CAS No.: 1581248-22-7
M. Wt: 237.25 g/mol
InChI Key: DQUOOKMLOSPCLZ-UHFFFAOYSA-N
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Description

Analytical characterization of this compound includes ultra-performance liquid chromatography (UPLC) for separation optimization, with parameters validated for precision, accuracy, linearity (0.00104–0.104 mg/mL range), and stability in diverse media (e.g., 0.9% NaCl, pH 1.5). Stability studies revealed a half-life (t1/2) of >72 hours in aqueous solutions, indicating robust chemical integrity . Anticancer activity was assessed via WST-1 assay, which measures mitochondrial dehydrogenase activity in live cells, though specific IC50 values remain unpublished .

Properties

CAS No.

1581248-22-7

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

3-(4-acetamidophenyl)-2-methoxypropanoic acid

InChI

InChI=1S/C12H15NO4/c1-8(14)13-10-5-3-9(4-6-10)7-11(17-2)12(15)16/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

DQUOOKMLOSPCLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Acetamidophenyl Methoxypropionic Acid involves several steps. The primary synthetic route includes the reaction of acetamidophenyl with methoxypropionic acid under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Acetamidophenyl Methoxypropionic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Acetamidophenyl Methoxypropionic Acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Acetamidophenyl Methoxypropionic Acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative overview of O17Tvp5clb and structurally related compounds is provided below:

Compound Molecular Formula Molecular Weight Solubility (mg/mL) LogP Key Functional Groups Similarity Score
O17Tvp5clb C17H10N2O3 290.28 0.1 (LOD/LOQ) ~2.15* Aromatic rings, amide, ester N/A
7-Bromobenzo[b]thiophene-2-carboxylic acid C9H5BrO2S 257.10 0.24 (water) 2.15 Bromine, carboxylic acid, thiophene 0.93
(3-Bromo-5-chlorophenyl)boronic acid C6H5BBrClO2 235.27 0.001 (water) 0.78 Boronic acid, halogens 0.87
4-(4-Chlorophenyl)piperidine derivative C11H14ClN 195.69 0.115 (water) 1.64 Chlorophenyl, piperidine 1.00 (structural analog)
6-Methylbenzo[b]thiophene-2-carboxylic acid C10H8O2S 192.23 0.85 (ethanol) 1.85 Methyl, carboxylic acid, thiophene 0.85

*Estimated LogP based on analogous compounds.

Key Observations :

  • Solubility: O17Tvp5clb exhibits lower aqueous solubility (0.1 mg/mL) compared to methyl-substituted analogs like 6-methylbenzo[b]thiophene-2-carboxylic acid (0.85 mg/mL in ethanol), likely due to its larger aromatic system and polar amide/ester groups .
  • Stability : O17Tvp5clb demonstrates superior stability (t1/2 >72 hours) in physiological media compared to boronic acid derivatives (e.g., t1/2 <24 hours for some arylboronates under hydrolytic conditions) .

Efficiency Comparison :

  • O17Tvp5clb’s synthesis requires rigorous chromatographic purification (yield unspecified), whereas boronic acid derivatives achieve moderate yields (48–70%) via catalytic methods .

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